

sulfasalazine safety profile real-world evidence FAERS database

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Compound Focus: Sulfasalazine

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Real-World Safety Profile of Sulfasalazine

The following table summarizes the key findings from the FAERS database analysis, which included **7,156 reports** where **sulfasalazine** was the "Primary Suspect" drug [1].

Aspect	Findings
Most Affected Organ Systems (SOC)	General disorders and administration site conditions ($n=4,262$), Gastrointestinal disorders ($n=2,387$), Skin and subcutaneous tissue disorders ($n=2,182$) [1].
Labeled Adverse Reactions (Confirmed)	Agranulocytosis, Stevens-Johnson syndrome, Eosinophilic pneumonia, Crystalluria [1].
Novel Potential Risk Signals	Acute febrile neutrophilic dermatosis, Aseptic meningitis, Glomerulonephritis, Hepatosplenic T-cell lymphoma [1].
Demographic & Reporting Trends	Higher reporting rate in females (68.06%); Most common in 45-65 age group (35.03%); Most reports from physicians (38.39%) [1].
Common Clinical Outcomes	"Other serious medical events" (51.95%), Hospitalization (32.13%), Life-threatening events (6.06%), Death (4.00%) [1].

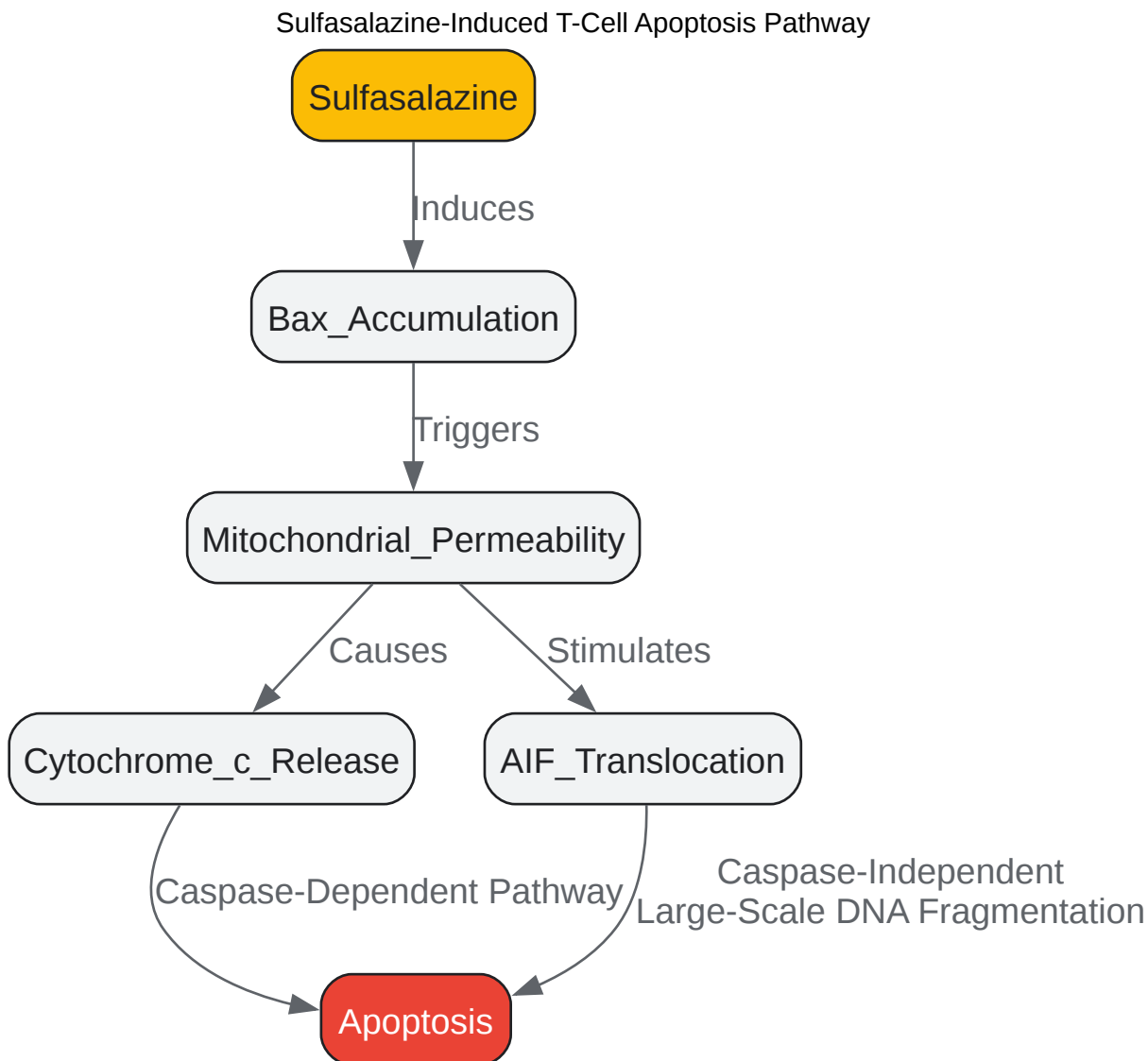
Experimental Protocol of the FAERS Study

The safety data comes from a study that used the following methodology [1]:

- **Data Source:** Adverse event reports from the FDA Adverse Event Reporting System (FAERS) from Q1 2004 to Q4 2023.
- **Data Processing:** Duplicate reports were removed, and drug names were standardized. Only reports where **sulfasalazine** was listed as the "Primary Suspect (PS)" were included. Adverse events were classified using the Medical Dictionary for Regulatory Activities (MedDRA).
- **Signal Detection Method:** Disproportionality analysis was performed using four statistical methods:
 - **Proportional Reporting Ratio (PRR)**
 - **Reporting Odds Ratio (ROR)**
 - **Bayesian Confidence Propagation Neural Network (BCPNN)**
 - **Empirical Bayes Geometric Mean (EBGM)**
- **Criteria for a Positive Signal:** An association was considered significant if specific thresholds were met for these algorithms (e.g., lower limit of the 95% confidence interval for ROR > 1, and at least 3 reports for the event).

Mechanism of Action and Safety Signaling Pathways

The therapeutic and adverse effects of **sulfasalazine** are closely linked to its mechanism of action, particularly its ability to induce apoptosis in specific immune cells. The diagram below illustrates the key molecular pathway identified in research.



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This caspase-independent apoptosis of T-lymphocytes, mediated by AIF, is considered a fundamental molecular mechanism behind **sulfasalazine**'s therapeutic effect in chronic inflammatory diseases. However, this same mechanism, when affecting other cell types or occurring in an uncontrolled manner, may contribute to the serious adverse reactions like agranulocytosis [2].

Key Safety Insights for Professionals

- **Clinical Vigilance for Hematologic Events:** The FAERS analysis confirms **agranulocytosis** as a significant risk [1]. This aligns with clinical trial data where it was a reason for treatment withdrawal

- [3]. Regular monitoring of blood counts is crucial, especially during the first three months of therapy.
- **Emerging Safety Signals:** The identification of novel signals like **hepatosplenic T-cell lymphoma** and **aseptic meningitis**, though requiring further confirmation, highlights the importance of post-marketing surveillance and reporting of unusual events in patients on **sulfasalazine** [1].
 - **Comparative Context:** In a 48-week clinical study, **adverse reactions were the main reason for withdrawal** in the **sulfasalazine** group, whereas **lack of efficacy** was the primary issue for hydroxychloroquine [3]. This underscores the need for proactive management of side effects to maintain patients on effective therapy.

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